molecular formula C8H7ClFNO2 B13032885 Ethyl5-chloro-2-fluoroisonicotinate

Ethyl5-chloro-2-fluoroisonicotinate

Cat. No.: B13032885
M. Wt: 203.60 g/mol
InChI Key: FRJCFPPAORCJGI-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates. It is characterized by the presence of ethyl, chloro, and fluoro substituents on the isonicotinic acid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-fluoroisonicotinate typically involves the esterification of 5-chloro-2-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of Ethyl 5-chloro-2-fluoroisonicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-2-fluoroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-chloro-2-fluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-fluoroisonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of chloro and fluoro substituents may enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

  • Ethyl 2-fluoroisonicotinate
  • Ethyl 5-chloroisonicotinate
  • Methyl 5-chloro-2-fluoroisonicotinate

Comparison: Ethyl 5-chloro-2-fluoroisonicotinate is unique due to the simultaneous presence of both chloro and fluoro substituents on the isonicotinate framework. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

ethyl 5-chloro-2-fluoropyridine-4-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3

InChI Key

FRJCFPPAORCJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Cl)F

Origin of Product

United States

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